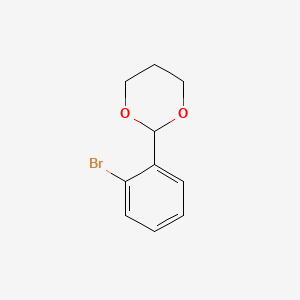

2-(2-Bromophenyl)-1,3-dioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Bromophenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

2-(2-Bromophenyl)-1,3-dioxane can be synthesized through several methods, often involving the reaction of 2-bromobenzaldehyde with dioxane derivatives. The compound's structure allows it to act as a protective group for carbonyl functionalities in organic reactions, which is crucial for the synthesis of more complex molecules .

Synthesis Pathways

- Ketal Formation : The compound serves as a ketal protecting group for aldehydes and ketones. This application is essential in multi-step synthetic processes where the protection of reactive carbonyl groups is necessary .

- Reactions with Grignard Reagents : It has been utilized in reactions with Grignard reagents to produce various ketone adducts, showcasing its utility in synthesizing more complex organic structures .

Biological Activities

Research indicates that this compound exhibits several biological properties that make it a candidate for pharmaceutical applications.

Insecticidal Properties

- The compound has demonstrated insecticidal activity, which may be attributed to its structural characteristics that interact with biological targets in pests .

Potential Therapeutic Applications

- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may possess similar properties. Its derivatives could be explored for developing new antimicrobial therapies .

- Anti-inflammatory Effects : Some studies indicate that dioxane derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Material Science Applications

In addition to its biological applications, this compound is also significant in material science.

Polymer Chemistry

- The compound can be used as a building block in the synthesis of polymers with specific properties. Its dioxane ring structure allows for the incorporation into polymer matrices, potentially enhancing material performance in various applications .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.1 g/mol |

IUPAC Name |

2-(2-bromophenyl)-1,3-dioxane |

InChI |

InChI=1S/C10H11BrO2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 |

InChI Key |

OVXMJMKNNLOTNF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.